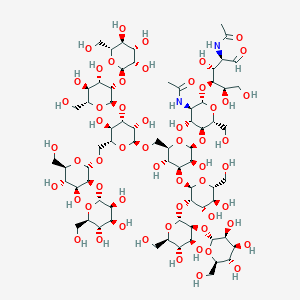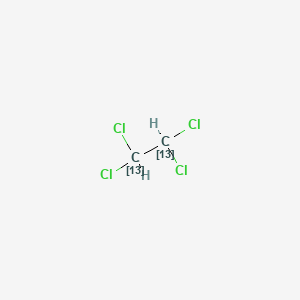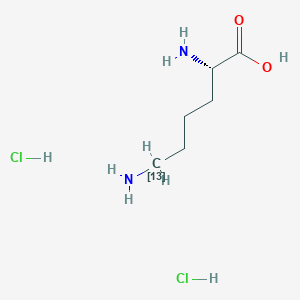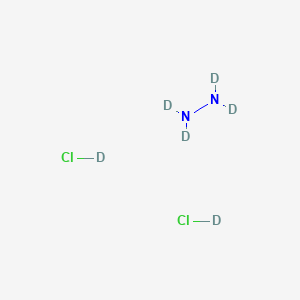
1-(2-羟乙基)-3-甲基咪唑鎓双氰胺
描述
1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide is a type of ionic liquid, which are salts in the liquid state at or near room temperature. These liquids have unique properties such as low volatility, high thermal stability, and excellent solvating abilities, making them useful in a variety of applications.
科学研究应用
1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide is used in various scientific research applications, including:
Chemistry: As a solvent for organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and biomolecule interactions.
Medicine: In drug delivery systems and as a component in pharmaceutical formulations.
Industry: In electrochemical devices, separation processes, and as a heat transfer fluid.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide can be synthesized through the reaction of 1-methylimidazole with 2-chloroethanol to form 1-(2-hydroxyethyl)-3-methylimidazolium chloride, followed by an anion exchange reaction with potassium dicyanamide to obtain the desired ionic liquid.
Industrial Production Methods: Industrial production typically involves scaling up these reactions, ensuring precise control over reaction conditions such as temperature, pressure, and stoichiometry to achieve high purity and yield.
化学反应分析
Types of Reactions: 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The dicyanamide anion can be reduced to form amine derivatives.
Substitution: The chloride or dicyanamide anion can be substituted with other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halide salts or other anionic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2-hydroxyethyl)-3-methylimidazolium carboxylate.
Reduction: Formation of 1-(2-hydroxyethyl)-3-methylimidazolium amine derivatives.
Substitution: Formation of ionic liquids with different anions.
作用机制
The mechanism by which 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide exerts its effects depends on its application. For example, in catalysis, it may stabilize transition states or intermediates, enhancing reaction rates. In drug delivery, it may interact with cell membranes to facilitate drug transport.
Molecular Targets and Pathways Involved:
In catalysis, it may target specific reaction intermediates.
In drug delivery, it may interact with cell membrane components such as phospholipids.
相似化合物的比较
1-(2-Hydroxyethyl)-3-methylimidazolium chloride
1-(2-Hydroxyethyl)-3-methylimidazolium bromide
1-(2-Hydroxyethyl)-3-methylimidazolium tetrafluoroborate
These compounds differ in their anionic components, leading to variations in their physical and chemical properties.
属性
IUPAC Name |
cyanoiminomethylideneazanide;2-(3-methylimidazol-3-ium-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O.C2N3/c1-7-2-3-8(6-7)4-5-9;3-1-5-2-4/h2-3,6,9H,4-5H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQLCZUQCFNAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCO.C(=[N-])=NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746222 | |
| Record name | 1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186103-47-8 | |
| Record name | 1-(2-Hydroxyethyl)-3-methyl-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1186103-47-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide a promising material for CO2 capture?
A1: 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide exhibits a remarkable ability to selectively capture CO2, significantly surpassing the performance of the parent MOF (zeolitic imidazolate framework) material. This enhanced selectivity is attributed to its unique core-shell structure when combined with ZIF-8. The 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide forms a shell around the ZIF-8 core, acting as a "smart gate" that preferentially allows CO2 molecules to pass through while hindering CH4. [] This characteristic makes it a promising candidate for applications requiring selective CO2 separation, such as carbon capture from flue gas.
Q2: How does the structure of 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide influence its interaction with metal surfaces in corrosive environments?
A2: Research shows that 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide acts as a mixed-type corrosion inhibitor for API 5L X52 steel in acidic environments. [] While the exact mechanism is still under investigation, experimental evidence suggests that the molecule forms a protective layer on the steel surface through chemical adsorption. This adsorption process is likely driven by the interaction between the electron-rich dicyanamide anion and the positively charged metal surface. Further investigation into the adsorption energy and the nature of the formed layer can provide a deeper understanding of its corrosion inhibition properties.
Q3: How does the hydroxyl group in 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide affect its solvent properties compared to similar ionic liquids?
A3: The presence of the hydroxyl group in 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide significantly influences its interactions with solutes compared to its counterparts without this functional group, such as 1-ethyl-3-methylimidazolium dicyanamide. [] This is evident in the measured infinite dilution activity coefficients of various solutes in 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide. The hydroxyl group likely enhances hydrogen bonding capabilities, leading to stronger interactions with polar solutes. This understanding can be crucial in predicting the solubility and separation capabilities of 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide for different classes of compounds.
Q4: Can you elaborate on the ability of 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide to dissolve beta-cyclodextrin and its potential implications?
A4: 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide exhibits exceptional solubility for beta-cyclodextrin, a cyclic oligosaccharide known for its ability to form inclusion complexes with various molecules. [] This enhanced solubility is attributed to the formation of 1:1 inclusion complexes between beta-cyclodextrin and the imidazolium cations of the ionic liquid. The hydrophilic nature of 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide, particularly its hydroxyl group, further contributes to its solvation power. This finding opens up possibilities for utilizing 1-(2-Hydroxyethyl)-3-methylimidazolium dicyanamide as a solvent or co-solvent in applications where solubilizing beta-cyclodextrin is crucial, such as drug delivery and analytical chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



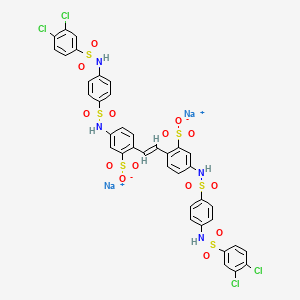
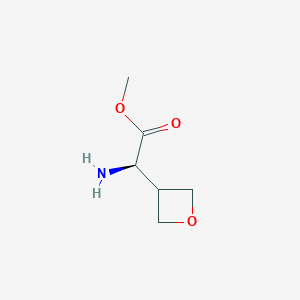
![N-(4-bromo-2-fluorophenyl)-7-methoxy-6-(3-(tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrol-6(3H)-yl)propoxy)quinazolin-4-amine](/img/structure/B1512763.png)

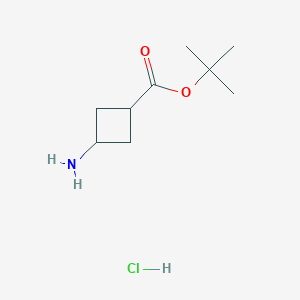
![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)
